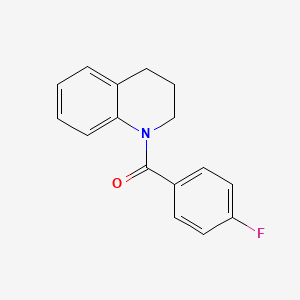
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a key role in regulating cellular functions.
Mécanisme D'action
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been found to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a protein that is located in the endoplasmic reticulum of cells and plays a key role in regulating cellular functions. This compound has been shown to modulate the activity of the sigma-1 receptor, which can have a variety of effects on cellular function. It has been suggested that this compound may have neuroprotective effects by modulating the activity of the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the activity of the sigma-1 receptor, which can have a variety of effects on cellular function. This compound has been suggested to have neuroprotective effects by modulating the activity of the sigma-1 receptor. It has also been found to have anti-inflammatory effects and has been suggested as a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. It has also been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of neurological and inflammatory diseases. However, there are also limitations to using this compound in lab experiments. It is a small molecule drug, which means that it may have limited specificity for the sigma-1 receptor. Additionally, it may have off-target effects that could confound experimental results.
Orientations Futures
There are several future directions for research on (3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone. One potential direction is to further investigate its neuroprotective effects and potential therapeutic applications for the treatment of neurological diseases. Another direction is to explore its anti-inflammatory effects and potential therapeutic applications for the treatment of inflammatory diseases. Additionally, further research could be done to investigate its specificity for the sigma-1 receptor and potential off-target effects. Overall, this compound has shown promise as a potential therapeutic agent and a useful tool for studying the function of the sigma-1 receptor.
Méthodes De Synthèse
The synthesis of (3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone involves a multi-step process that begins with the reaction of 3-bromo-4-ethoxy-5-methoxyaniline with 1-bromo-3-chloropropane to form 3-bromo-4-ethoxy-5-methoxyphenyl)-3-chloropropan-1-amine. This intermediate is then reacted with piperidine and sodium hydride to form the final product, this compound.
Applications De Recherche Scientifique
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a key role in regulating cellular functions. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and stress response. This compound has been shown to modulate the activity of the sigma-1 receptor, which can have a variety of effects on cellular function.
Propriétés
IUPAC Name |
(3-bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-3-20-14-12(16)9-11(10-13(14)19-2)15(18)17-7-5-4-6-8-17/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABDNRONDYEHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)
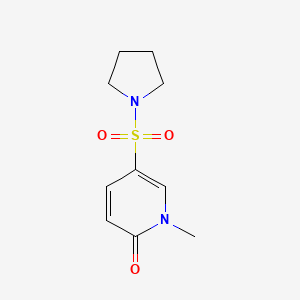
![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)
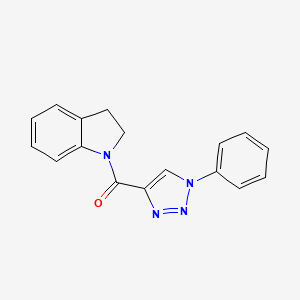
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide](/img/structure/B7498600.png)
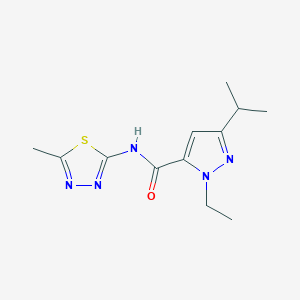
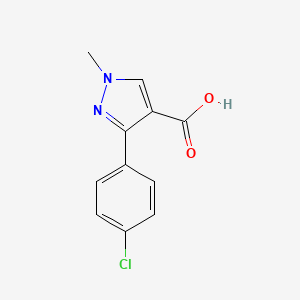
![5,7-dimethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7498616.png)
![3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B7498621.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)
![2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498630.png)
